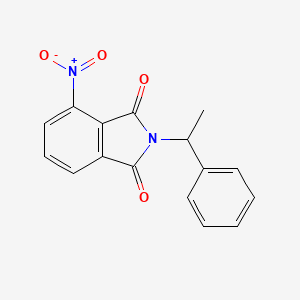
4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione, also known as NPID, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug candidate.
Scientific Research Applications
Unusual Nitro Group Shifts in Synthesis
Research by Kopylovich et al. (2011) describes an unusual shift of a nitro group in the synthesis of complex compounds, highlighting the unique reactivity of nitro-substituted compounds in chemical transformations. This study emphasizes the potential of nitro-substituted isoindoles in creating novel coordination polymers with unique topologies and properties Kopylovich et al., 2011.
Polarographic Behavior and Analysis
Browne and Smyth (1980) investigated the polarographic behavior and analysis of 2-nitro-5,6-dimethylindane-1,3-dione, demonstrating the electrochemical properties of nitro-substituted compounds. This work could suggest similar analytical and electrochemical applications for 4-nitro-2-(1-phenylethyl)-1H-isoindole-1,3(2H)-dione Browne & Smyth, 1980.
Synthetic Methodologies
Sena et al. (2007) reported on the synthesis of N-(Arylaminomethyl)-phthalimides, showcasing a variety of synthetic routes and the versatility of phthalimide derivatives in organic synthesis. This research points to the broader applicability of methods for synthesizing nitro-substituted isoindole derivatives Sena et al., 2007.
Catalytic Synthesis Approaches
Worlikar and Larock (2008) developed a palladium-catalyzed method for synthesizing isoindole-1,3-diones, illustrating the potential of catalytic processes in creating nitro-substituted isoindoles with various functional groups. This methodology could be adapted for the synthesis of this compound Worlikar & Larock, 2008.
Radiosensitization and Chemical Studies
Infante et al. (1982) explored the radiosensitization characteristics of isoindole-4,7-diones, which could inform potential biomedical applications of nitro-substituted isoindole derivatives in enhancing the efficacy of radiotherapy Infante et al., 1982.
properties
IUPAC Name |
4-nitro-2-(1-phenylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-10(11-6-3-2-4-7-11)17-15(19)12-8-5-9-13(18(21)22)14(12)16(17)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYVFBYTYFPDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


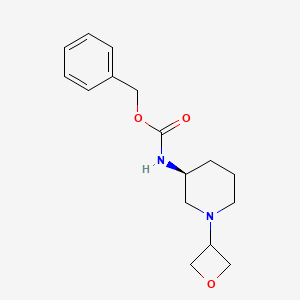
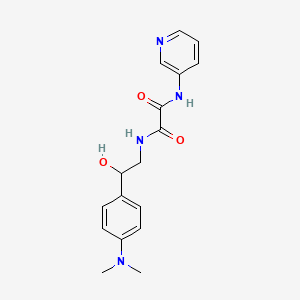
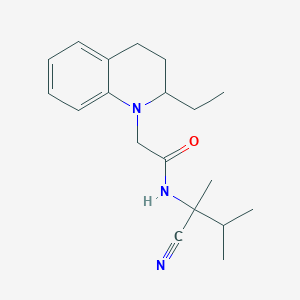
![1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2869663.png)
![N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2869665.png)
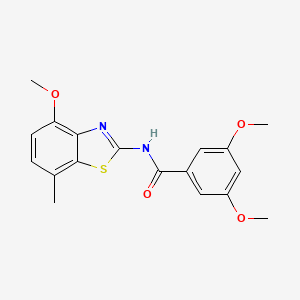
![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)
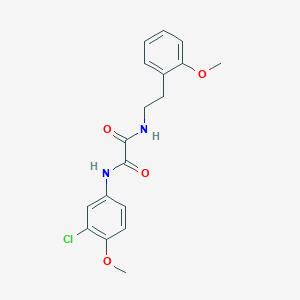
![N-[Cyano-(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B2869672.png)
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2869674.png)
![3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B2869675.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2869676.png)
![4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2869677.png)